molecular formula C18H17F2NO B1325693 2,4-Difluoro-3'-pyrrolidinomethyl benzophenone CAS No. 898770-86-0

2,4-Difluoro-3'-pyrrolidinomethyl benzophenone

Cat. No. B1325693
CAS RN: 898770-86-0
M. Wt: 301.3 g/mol
InChI Key: YFFDKXHJSHEAKS-UHFFFAOYSA-N
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Description

“2,4-Difluoro-3’-pyrrolidinomethyl benzophenone” is a chemical compound with the CAS Number: 898770-86-0 . It has a molecular weight of 301.34 and its IUPAC name is (2,4-difluorophenyl)[3-(1-pyrrolidinylmethyl)phenyl]methanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H17F2NO/c19-15-6-7-16(17(20)11-15)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h3-7,10-11H,1-2,8-9,12H2 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 301.34 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Photoreaction and Kinetics

  • 2,4-Difluoro-3'-pyrrolidinomethyl benzophenone, similar to other benzophenone derivatives, is studied for its photoreaction properties. The effect of pH on photoreaction, involving electron transfer processes, has been investigated, showcasing its potential in photochemistry and photophysics research (Caronna, Morrocchi, & Vittimberga, 1990).

Photocatalytic Degradation

  • Benzophenone derivatives are researched for their degradation in aquatic environments using catalytic methods. Studies have examined the catalytic activity and efficiency of different catalysts in breaking down these compounds, which is relevant for environmental and water treatment research (Pan, Yan, Li, Qu, & Wang, 2017).

Photocycloaddition Reactions

  • The compound's behavior in [2 + 2] photocycloaddition reactions has been studied, particularly in temperature-dependent regioselectivity. Such studies are significant in understanding reaction mechanisms and designing photochemical processes (Hei et al., 2005).

Oxidation Processes

  • Investigations into the oxidation of benzophenone-3 by various agents like ferrate(VI) and potassium permanganate provide insights into potential applications in water treatment and environmental remediation. These studies contribute to our understanding of chemical reactions in water treatment processes (Yang & Ying, 2013).

properties

IUPAC Name

(2,4-difluorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO/c19-15-6-7-16(17(20)11-15)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h3-7,10-11H,1-2,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFDKXHJSHEAKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643222
Record name (2,4-Difluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-3'-pyrrolidinomethyl benzophenone

CAS RN

898770-86-0
Record name (2,4-Difluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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